- Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors, Journal of Medicinal Chemistry, 2018, 61(23), 10665-10699
Cas no 371252-07-2 (tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate)
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, (6-bromo-2,3-dihydro-1H-inden-1-yl)methyl-, 1,1-dimethylethyl ester (9CI)
- 1,1-Dimethylethyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
- Carbamic acid, N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methyl-, 1,1-dimethylethyl ester
- tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
-
- Inchi: 1S/C15H20BrNO2/c1-15(2,3)19-14(18)17(4)13-8-6-10-5-7-11(16)9-12(10)13/h5,7,9,13H,6,8H2,1-4H3
- InChI Key: SYYNKKSSOPREQO-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(=CC=1)CCC2N(C)C(=O)OC(C)(C)C
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37447126-0.05g |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
371252-07-2 | 0.05g |
$455.0 | 2023-08-31 | ||
| Enamine | EN300-37447126-0.1g |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
371252-07-2 | 0.1g |
$476.0 | 2023-08-31 | ||
| Enamine | EN300-37447126-0.25g |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
371252-07-2 | 0.25g |
$498.0 | 2023-08-31 | ||
| Enamine | EN300-37447126-0.5g |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
371252-07-2 | 0.5g |
$520.0 | 2023-08-31 | ||
| Enamine | EN300-37447126-1.0g |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
371252-07-2 | 1g |
$541.0 | 2023-05-30 | ||
| Enamine | EN300-37447126-2.5g |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
371252-07-2 | 2.5g |
$1063.0 | 2023-08-31 | ||
| Enamine | EN300-37447126-5.0g |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
371252-07-2 | 5g |
$1572.0 | 2023-05-30 | ||
| Enamine | EN300-37447126-10.0g |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
371252-07-2 | 10g |
$2331.0 | 2023-05-30 | ||
| Enamine | EN300-37447126-1g |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
371252-07-2 | 1g |
$541.0 | 2023-08-31 | ||
| Enamine | EN300-37447126-5g |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
371252-07-2 | 5g |
$1572.0 | 2023-08-31 |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Production Method
Production Method 1
1.2R:NaBH4, 0°C; 0°C → rt; 10 h, rt
1.3R:H2O, rt
2.1R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C → rt; 16 h, rt
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Raw materials
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Preparation Products
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate (CAS No. 371252-07-2)
The compound tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate, with the CAS registry number 371252-07-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its complex structure, which includes a tert-butyl group, a carbamate functional group, and a brominated indene moiety. The indene ring system, with its unique electronic properties, plays a pivotal role in determining the compound's reactivity and applications.
Recent studies have highlighted the importance of brominated indene derivatives in various chemical transformations. For instance, researchers have demonstrated that the bromine atom in the indene ring can act as an excellent leaving group, facilitating nucleophilic substitutions and enabling the construction of diverse heterocyclic frameworks. This property has been exploited in the synthesis of bioactive molecules and advanced materials. The tert-butyl group, on the other hand, serves as a protecting group for the carbamate functionality, ensuring stability during synthetic procedures.
The synthesis of tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate typically involves a multi-step process that begins with the preparation of the indene derivative. Recent advancements in catalytic methods have allowed for more efficient and selective syntheses. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the bromine atom at the 6-position of the indene ring with high precision. Subsequent functionalization steps involve the introduction of the tert-butyl and methyl groups to complete the structure.
In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, it has been used as an intermediate in the synthesis of bioactive compounds targeting various disease states. Its unique structure allows for modulation of pharmacokinetic properties and bioavailability. Additionally, in materials science, this compound has been investigated for its potential as a precursor in polymer synthesis and as a building block for advanced organic materials.
Recent research has also focused on understanding the electronic properties of this compound using computational methods. Density functional theory (DFT) calculations have provided insights into its molecular orbitals and reactivity patterns. These studies have revealed that the indene moiety contributes significantly to the compound's electronic characteristics, making it a valuable component in electron-deficient systems.
In conclusion, tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate (CAS No. 371252-07-2) is a versatile compound with a wide range of applications in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel compounds and materials with tailored properties.
371252-07-2 (tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)